![molecular formula C16H25ClN2 B5837562 N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine, commonly known as NCPP, is a synthetic compound belonging to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
NCPP selectively inhibits the reuptake of dopamine by binding to the DAT protein, which is responsible for the removal of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects depending on the location and concentration of dopamine. The exact mechanism of action of NCPP is still being studied, but it is believed to involve the modulation of dopamine signaling pathways in the brain.
Biochemical and Physiological Effects:
NCPP has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase locomotor activity and induce stereotypic behaviors in rodents, which are indicative of dopaminergic stimulation. NCPP has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation.
Advantages and Limitations for Lab Experiments
NCPP has several advantages as a research tool, including its high selectivity for the DAT protein, which allows for the specific modulation of dopamine signaling pathways. It also has a relatively long half-life, which allows for prolonged effects on dopamine levels in the brain. However, NCPP has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on NCPP, including the development of more potent and selective DAT inhibitors based on the structure of NCPP. Additionally, further studies are needed to elucidate the exact mechanism of action of NCPP and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods and purification techniques for NCPP could improve its availability and usefulness as a research tool.
Conclusion:
In conclusion, N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of the DAT protein allows for the specific modulation of dopamine signaling pathways, making it a valuable tool for studying the role of dopamine in various neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of NCPP, but its current use as a research tool demonstrates its potential value in the scientific community.
Synthesis Methods
NCPP can be synthesized using various methods, including the reductive amination of 4-chlorophenylacetonitrile with 1-propylpiperidine and subsequent reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-chlorophenethylamine with 1-propylpiperidine in the presence of a reducing agent such as sodium borohydride. The purity and yield of NCPP can be improved by further purification using column chromatography.
Scientific Research Applications
NCPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective dopamine transporter (DAT) inhibitor, which leads to an increase in dopamine levels in the brain. This property makes NCPP a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-11-19-12-8-16(9-13-19)18-10-7-14-3-5-15(17)6-4-14/h3-6,16,18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSHUBPIHDLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

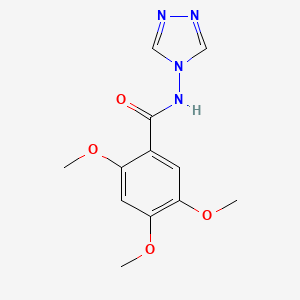
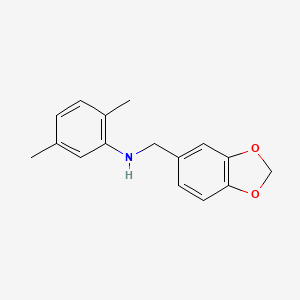
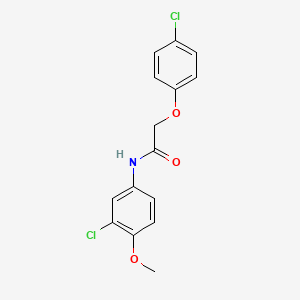

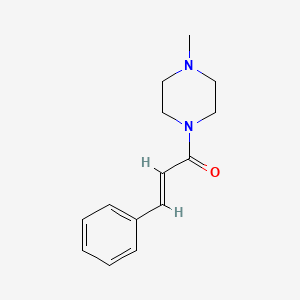
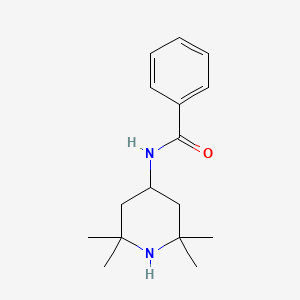
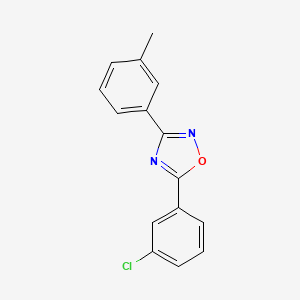
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
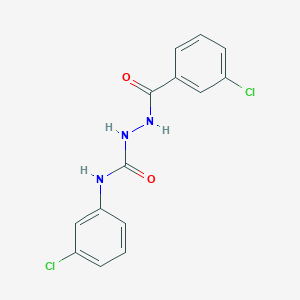
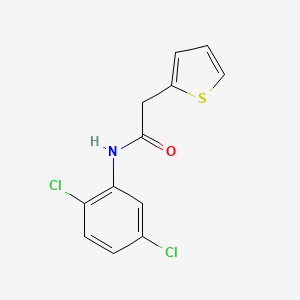
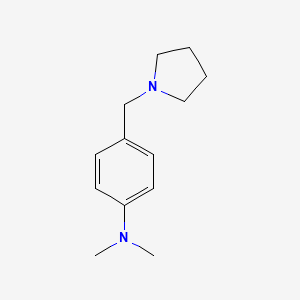
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5837586.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)